molecular formula C13H20N2 B11718953 3,5-Dimethyl-1-(4-methylphenyl)piperazine

3,5-Dimethyl-1-(4-methylphenyl)piperazine

Cat. No.: B11718953
M. Wt: 204.31 g/mol
InChI Key: CUWCOOULXGMIDG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the piperazine ring and a 4-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)piperazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-methylphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(4-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

3,5-Dimethyl-1-(4-methylphenyl)piperazine can be compared with other similar piperazine derivatives:

    1-(2,5-Dimethylphenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,5-Dimethylphenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-Methylphenyl)piperazine: Lacks the additional methyl groups on the piperazine ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)piperazine

InChI

InChI=1S/C13H20N2/c1-10-4-6-13(7-5-10)15-8-11(2)14-12(3)9-15/h4-7,11-12,14H,8-9H2,1-3H3

InChI Key

CUWCOOULXGMIDG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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